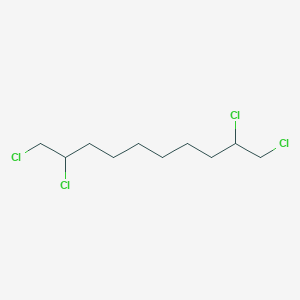

1,2,9,10-Tetrachlorodecane

説明

Contextualization within Organochlorine Chemistry and Chlorinated Alkanes

1,2,9,10-Tetrachlorodecane is an organochlorine compound, a class of organic molecules containing at least one covalently bonded chlorine atom. wikipedia.orgencyclopedia.pub Specifically, it is classified as a haloalkane or alkyl halide, where a straight-chain alkane (decane) has hydrogen atoms substituted by chlorine atoms. wikipedia.orgpressbooks.pub The chlorination of alkanes modifies their physical properties, typically making them denser than water and increasing their boiling points compared to their non-halogenated parent compounds. wikipedia.org

This compound belongs to a larger group of industrial chemicals known as chlorinated paraffins (CPs) or polychlorinated n-alkanes (PCAs). acs.org CPs are categorized by the length of their carbon chain: Short-Chain (C₁₀-C₁₃), Medium-Chain (C₁₄-C₁₇), and Long-Chain (C>₁₇). researchgate.net As a ten-carbon molecule, this compound falls into the category of Short-Chain Chlorinated Paraffins (SCCPs). researchgate.net These industrial products are not single compounds but complex mixtures of thousands of isomers, which poses significant analytical challenges. acs.orgresearchgate.net

Academic Significance and Research Imperatives for Polychlorinated Decanes

The academic and regulatory interest in polychlorinated decanes, such as this compound, stems from their widespread use and environmental impact. nih.gov SCCPs have been used in high volumes as flame retardants, plasticizers in polymers like PVC, and as lubricants and coolants in metalworking fluids. bcp-instruments.comresearchgate.netresearchgate.net

The primary research imperatives are driven by the environmental characteristics of SCCPs, which are recognized as Persistent Organic Pollutants (POPs). acs.orgnih.govresearchgate.net Key areas of scientific investigation are summarized in the table below.

Table 2: Research Context and Imperatives for Short-Chain Chlorinated Paraffins (SCCPs)

| Research Area | Key Findings and Research Drivers | Citations |

|---|---|---|

| Persistence | CPs are resistant to degradation and can persist in the environment for long periods. Soils and sediments are predicted to be the main environmental sinks. | researchgate.netnih.gov |

| Bioaccumulation | With high octanol-water partition coefficients (log Kow), SCCPs have a tendency to accumulate in the fatty tissues of organisms, including wildlife and humans. | acs.orgepa.govbohrium.com |

| Long-Range Transport | SCCPs are found worldwide, including in remote regions like the Arctic, indicating they can be transported globally through atmospheric and oceanic currents. | researchgate.netepa.gov |

| Toxicity | Studies have shown that SCCPs are toxic to aquatic organisms at low concentrations and are a concern for human health, with potential links to various toxicities. | epa.govnih.gov |

| Analytical Challenges | The complexity of CP mixtures makes quantification difficult. Research focuses on developing better analytical methods and producing pure reference standards, such as this compound, to improve the accuracy of environmental monitoring. | bcp-instruments.comchloffin.euresearchgate.net |

The study of individual isomers is crucial to unravel the behavior of these complex mixtures in the environment and to perform accurate risk assessments. researchgate.net

Historical Development of Research on Halogenated Decane (B31447) Congeners

The history of halogenated alkanes began centuries ago, with the first synthesis of chloroethane (B1197429) reported in the 15th century and systematic development of synthetic methods occurring in the 19th century. wikipedia.org The industrial-scale production of chlorinated paraffins, the class to which halogenated decanes belong, commenced in the 1930s. researchgate.netresearchgate.net For decades, they were used in vast quantities in numerous applications without significant restriction. researchgate.net

Research focus shifted dramatically in the latter half of the 20th century as the environmental impact of organochlorine compounds like DDT and PCBs became evident. wikipedia.org This led to increased scrutiny of other high-production-volume chemicals, including CPs. By the early 2000s, the scientific community had gathered substantial evidence on the persistence and bioaccumulative potential of SCCPs. acs.orgepa.gov This body of research prompted international regulatory action, such as the inclusion of SCCPs under the Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict their production and use. researchgate.netresearchgate.net This regulatory pressure has, in turn, fueled the modern research imperative to develop sophisticated analytical methods and individual congener standards, like this compound, to monitor their presence in the environment and enforce regulations. bcp-instruments.comchloffin.eunih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,9,10-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBHNYIEBLRXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CCl)Cl)CCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578806 | |

| Record name | 1,2,9,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-11-3 | |

| Record name | 1,2,9,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivations of 1,2,9,10 Tetrachlorodecane

Strategies for Direct Chlorination of Decane (B31447) and Unsaturated Decane Precursors

The synthesis of 1,2,9,10-tetrachlorodecane can be approached through the direct chlorination of either the saturated alkane (decane) or, more strategically, an unsaturated precursor like 1,9-decadiene (B157367). The choice of precursor and reaction conditions dictates the selectivity and yield of the desired isomer.

Electrophilic chlorination involves the attack of an electron-rich species, such as the double bond in an alkene, on an electrophilic chlorine source. For an unsaturated precursor like 1,9-decadiene, direct addition of molecular chlorine (Cl₂) can proceed via an electrophilic mechanism. In this reaction, the chlorine molecule is polarized as it approaches the double bond, leading to the formation of a cyclic chloronium ion intermediate. Subsequent attack by a chloride ion results in the anti-addition of two chlorine atoms across the double bond. aakash.ac.in Performing this reaction on 1,9-decadiene would yield the target this compound.

For the direct chlorination of saturated alkanes like decane, the C-H bonds are generally unreactive towards electrophiles. However, the reaction can be facilitated using Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). tera.orglumenlearning.com These catalysts can polarize the Cl-Cl bond, creating a more potent electrophilic species (Cl⁺) capable of reacting with the alkane, although this method is less common and typically less selective than radical chlorination for alkanes.

Free-radical chlorination is a common method for functionalizing alkanes. savemyexams.com This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a chain mechanism:

Initiation: Cl₂ → 2 Cl• (under UV light)

Propagation: A chlorine radical abstracts a hydrogen atom from the decane backbone to form a decyl radical and HCl. This decyl radical then reacts with another Cl₂ molecule to form a monochlorodecane and a new chlorine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

A significant drawback of free-radical chlorination of decane is its lack of selectivity. masterorganicchemistry.comlibretexts.org The chlorine radical can abstract primary and secondary hydrogens at comparable rates, leading to a complex mixture of mono-, di-, and polychlorinated isomers, making the isolation of pure this compound exceptionally challenging. libretexts.orgpressbooks.pub

A more controlled approach involves the radical addition of chlorine to an unsaturated precursor. For instance, the addition of chlorine to 1,9-decadiene can be initiated to form the desired this compound. This method provides positional control, as the chlorine atoms add specifically across the double bonds at the ends of the carbon chain. cpchem.com

Electrophilic Chlorination Approaches

Conversion and Functionalization of Related Chlorinated Decane Isomers

The synthesis of specific chlorinated decane isomers, including this compound, overwhelmingly relies on direct synthesis from carefully chosen precursors rather than the conversion of other chlorinated isomers. researchgate.net The primary strategy is to use a starting material that dictates the final positions of the chlorine atoms, such as the chlorination of 1,9-decadiene to place chlorine atoms at the 1, 2, 9, and 10 positions. ntnu.no

While chemical reactions to interconvert isomers or functionalize chlorinated alkanes exist, they are not typically employed for producing specific reference standards due to challenges in controlling selectivity and avoiding the formation of complex product mixtures. Methods like elimination of HCl followed by re-addition could theoretically be used to move chlorine atoms, but such approaches would likely yield a variety of constitutional and stereoisomers, defeating the purpose of creating a pure standard. researchgate.net Therefore, the literature focuses on building the molecule with the desired chlorine pattern from the ground up.

Stereochemical Aspects in the Synthesis of this compound Diastereoisomers

The synthesis of this compound inherently involves complex stereochemistry. The chlorine atoms at positions 1, 2, 9, and 10 are attached to chiral centers. The addition of chlorine across the double bonds of a precursor like (Z,Z)- or (E,E)-1,9-decadiene creates four stereocenters.

This process results in the formation of a mixture of stereoisomers (diastereomers and enantiomers). For example, the chlorination of a single double bond creates two new chiral centers, which can lead to pairs of enantiomers (syn- and anti-addition products). When applied to 1,9-decadiene, with its two double bonds, the number of possible stereoisomers increases significantly.

Research on the synthesis of the related compound 3,4,7,8-tetrachlorodecane highlights these stereochemical challenges. In that work, chlorination of deca-3,7-diene (B8680907) produced a mixture of stereoisomers. nih.govnih.gov Through techniques like crystallization, researchers were able to isolate a single pure stereoisomer, (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane, and confirm its absolute structure using single-crystal X-ray crystallography. nih.govresearchgate.netresearchgate.net Furthermore, chiral supercritical fluid chromatography was successfully used to separate the various stereoisomers from the reaction mixture, a feat previously unprecedented in CP analysis. nih.govresearchgate.net These findings underscore the importance of considering and controlling stereochemistry in the synthesis of specific polychloroalkane standards.

Development of Reference Standards for Chlorinated Paraffin (B1166041) Analysis

The primary driver for the targeted synthesis of this compound is the urgent need for well-defined reference standards for the analysis of chlorinated paraffins. ntnu.nontnu.no CPs are industrial chemicals used as lubricants and flame retardants, but SCCPs (C₁₀-C₁₃) are listed under the Stockholm Convention as persistent organic pollutants (POPs) due to their persistence, bioaccumulation, and toxicity. ntnu.nopops.int

Analyzing these compounds in environmental or biological samples is hindered by the immense complexity of commercial CP mixtures and the lack of suitable reference materials. ntnu.nobcp-instruments.com Using technical mixtures as standards leads to, at best, semi-quantitative results. bcp-instruments.com The development of pure, constitutionally defined single-congener standards, such as this compound, is a critical step toward accurate quantification and harmonization of measurement results. bcp-instruments.comchloffin.eu These standards are synthesized with defined chlorine positions and numbers, identified by NMR and MS techniques, and have their purity rigorously assessed, enabling a significant improvement in analytical accuracy for monitoring and regulation. bcp-instruments.com

Table of Available Chlorinated Decane Reference Standards

The following interactive table details some of the synthesized chlorinated decane isomers used as analytical standards.

| Compound Name | Formula | Chlorine Content (% by weight) | CAS Number |

| 1,2-Dichlorodecane | C₁₀H₂₀Cl₂ | 33.59% | 13255-08-4 |

| This compound | C₁₀H₁₈Cl₄ | 50.64% | 205646-11-3 |

| 1,2,5,6-Tetrachlorodecane | C₁₀H₁₈Cl₄ | 50.64% | Not Available |

| 1,1,1,3-Tetrachlorodecane | C₁₀H₁₈Cl₄ | 50.64% | Not Available |

| 1,2,5,6,9,10-Hexachlorodecane | C₁₀H₁₆Cl₆ | 61.35% | 33433-73-1 |

| 1,1,1,3,9,10-Hexachlorodecane | C₁₀H₁₆Cl₆ | 61.35% | Not Available |

| 1,1,1,3,8,10,10,10-Octachlorodecane | C₁₀H₁₄Cl₈ | 69.37% | Not Available |

Data sourced from available chemical supplier and research project documentation. bcp-instruments.comchloffin.eunih.gov

Reaction Mechanisms and Chemical Transformations of 1,2,9,10 Tetrachlorodecane

Fundamental Homolytic and Heterolytic Cleavage Pathways

The initiation of many chemical reactions involving 1,2,9,10-tetrachlorodecane begins with the cleavage of its covalent bonds. This can occur through two primary pathways: homolytic and heterolytic cleavage. vedantu.combyjus.com

Homolytic Cleavage: This process involves the symmetrical breaking of a covalent bond, where each resulting fragment retains one of the bonding electrons, leading to the formation of free radicals. byjus.compressbooks.pub For this compound, the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds are susceptible to homolytic cleavage, typically initiated by energy input in the form of heat (thermolysis) or light (photolysis). pressbooks.pub

C-Cl Bond Homolysis: The C-Cl bond is generally weaker than the C-C and C-H bonds in the molecule, making it a likely site for initial cleavage. This process generates an alkyl radical and a chlorine radical.

Reaction: R-Cl + Energy → R• + Cl•

C-C Bond Homolysis: Cleavage of the decane (B31447) carbon backbone can also occur, leading to the formation of smaller alkyl radicals. This process is a key step in the thermal decomposition of chlorinated paraffins. researchgate.net

Heterolytic Cleavage: In this pathway, the bond breaks asymmetrically, with one fragment retaining both bonding electrons. vedantu.comquora.com This results in the formation of a cation and an anion. quora.com Heterolytic cleavage is common in polar solvents and is influenced by the electronegativity of the bonded atoms. quora.comyoutube.com

C-Cl Bond Heterolysis: Due to the higher electronegativity of chlorine compared to carbon, heterolytic cleavage of the C-Cl bond results in a carbocation and a chloride ion. This is a key step in certain substitution and elimination reactions, such as solvolysis. pressbooks.pubwikipedia.org

Reaction: R-Cl → R⁺ + Cl⁻

| Cleavage Pathway | Initiating Factor | Products | Resulting Species |

| Homolytic | Heat, Light | Two Radicals | Free radicals (e.g., Alkyl and Chlorine radicals) |

| Heterolytic | Polar Solvents, Electronegativity Differences | Cation and Anion | Ions (e.g., Carbocation and Chloride ion) |

Dechlorination Reaction Mechanisms

Dechlorination, the removal of chlorine atoms from the molecule, is a critical transformation pathway for this compound, as it generally leads to less toxic products. This can occur through reductive, oxidative, or electrochemical processes.

Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom, formally a reduction of the carbon atom. This is a significant pathway under anaerobic conditions. service.gov.uk

Mechanism: The reaction is often mediated by reducing agents or catalysts. For instance, zero-valent iron (ZVI) can serve as an electron donor to facilitate the dechlorination of chlorinated alkanes. researchgate.net In some cases, the presence of a catalyst like vitamin B12 can significantly accelerate this process. researchgate.nettandfonline.com The general reaction is:

R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻

Studies on other chlorinated alkanes have shown that reductive dechlorination can proceed stepwise, with the removal of one chlorine atom at a time. tandfonline.com For this compound, this would lead to the formation of trichlorodecanes, dichlorodecanes, and so on, eventually potentially leading to decane.

In the presence of strong oxidizing agents, this compound can undergo oxidative degradation. This process typically involves the attack of an oxidant on a C-H bond, leading to the formation of an alkyl radical which can then react further. nih.gov

Hydroxyl Radical (•OH) Attack: Hydroxyl radicals are powerful, non-selective oxidants that can be generated in advanced oxidation processes (AOPs), such as the Fenton reaction (Fe²⁺/H₂O₂) or UV/H₂O₂ systems. capes.gov.brresearchgate.netmdpi-res.com The reaction is initiated by hydrogen abstraction:

R-H + •OH → R• + H₂O

The resulting alkyl radical can then react with oxygen to form a peroxy radical (ROO•), which can undergo a series of reactions leading to the formation of aldehydes, carboxylic acids, and the release of chloride ions. nih.gov A study on the homogeneous degradation of this compound using hydrogen peroxide, iron, and UV light demonstrated its susceptibility to such oxidative degradation. capes.gov.brresearchgate.netmdpi-res.comacs.org

Electrochemical methods can also be employed to dechlorinate chlorinated hydrocarbons. nih.govoup.combme.hu This typically involves cathodic reduction.

Direct Electron Transfer: At the cathode, electrons can be directly transferred to the this compound molecule, leading to the cleavage of a C-Cl bond and the formation of a carbanion or a radical anion, which then reacts further to release a chloride ion. nih.gov

R-Cl + e⁻ → [R-Cl]⁻• → R• + Cl⁻

Indirect Reduction: Alternatively, the reduction can be mediated by species generated at the electrode surface, such as adsorbed atomic hydrogen (H*). nih.gov

R-Cl + H* + e⁻ → R-H + Cl⁻

The efficiency of electrochemical dechlorination is dependent on factors such as the electrode material, solvent, and applied potential. nih.gov

Oxidative Dechlorination Pathways

Hydrolysis and Solvolysis Reaction Kinetics

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, this would involve the substitution of a chlorine atom with a hydroxyl group. Generally, the hydrolysis of chlorinated alkanes is a slow process under ambient environmental conditions. The reaction can proceed through SN1 or SN2 mechanisms, depending on the structure of the chloroalkane and the reaction conditions. wikipedia.org

Solvolysis is a more general term for reactions where the solvent acts as the nucleophile. wikipedia.orgfraunhofer.de If this compound is in an alcohol solvent (e.g., methanol), alcoholysis may occur, leading to the formation of an ether. wikipedia.org The rate of solvolysis is influenced by the polarity of the solvent and its ability to stabilize the transition state or carbocation intermediate. libretexts.org

Interactions with Environmental Oxidants and Reductants

In the environment, this compound can interact with various naturally occurring oxidants and reductants.

Environmental Oxidants: The primary environmental oxidant is the hydroxyl radical (•OH), which is photochemically produced in sunlit surface waters and the atmosphere. researchgate.net As discussed in section 3.2.2, •OH can initiate the oxidative degradation of this compound. The rate of this reaction is expected to be significant in environments where •OH is abundant.

Environmental Reductants: In anoxic environments, such as sediments and some groundwater, reducing conditions prevail. Reductive dechlorination can be facilitated by microbially-mediated processes or by reaction with reduced inorganic species. service.gov.uk Another important environmental reductant is the hydrated electron (e⁻aq), which can be formed photochemically from dissolved organic matter. researchgate.net Hydrated electrons are powerful reducing agents and are known to react rapidly with chlorinated compounds. researchgate.net

R-Cl + e⁻aq → R• + Cl⁻

Research on short-chain chlorinated paraffins (SCCPs) has shown that the rate constants for reaction with hydrated electrons increase with the degree of chlorination. researchgate.net This suggests that this compound would be susceptible to degradation by hydrated electrons in aquatic environments. researchgate.net

| Reactant | Type | Typical Environment | Primary Reaction |

| Hydroxyl Radical (•OH) | Oxidant | Atmosphere, Sunlit Surface Waters | Hydrogen Abstraction |

| Hydrated Electron (e⁻aq) | Reductant | Sunlit Surface Waters | Reductive Dechlorination |

| Zero-Valent Iron (ZVI) | Reductant | Engineered Remediation Systems | Reductive Dechlorination |

Mechanistic Studies of Advanced Oxidation Processes for Degradation

Mechanistic studies of advanced oxidation processes (AOPs) provide fundamental insights into the chemical transformation of this compound. These processes are characterized by the in-situ generation of highly reactive oxidizing species, most notably the hydroxyl radical (•OH), which are capable of non-selectively degrading a wide range of organic contaminants. kirj.ee The following subsections detail the specific mechanisms involved in the degradation of this compound through various AOPs.

The photo-Fenton process has demonstrated significant efficacy in the degradation of this compound. nih.gov This process is an enhancement of the traditional Fenton reaction, which involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). The introduction of ultraviolet (UV) light accelerates the reaction rate by promoting the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thus regenerating the catalyst and sustaining the production of hydroxyl radicals. metu.edu.tr

Studies have shown that the degradation of this compound is significantly faster under photo-Fenton conditions compared to Fenton (Fe²⁺/H₂O₂) or Fenton-like (Fe³⁺/H₂O₂) conditions in the dark. nih.gov In a study conducted at a pH of 2.8, this compound (T4C10) showed rapid degradation when irradiated in the presence of Fe³⁺ and H₂O₂. nih.gov Specifically, a 61% disappearance of T4C10 was observed within 10 minutes of exposure. nih.gov This enhanced degradation is attributed to the increased production of oxidizing •OH radicals under photo-Fenton conditions. nih.gov The reaction ultimately leads to complete dechlorination, as evidenced by the production of stoichiometric amounts of chloride ions. nih.gov

The general mechanism for the photo-Fenton reaction involves the following key steps:

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Photo-reduction of Fe³⁺: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The regeneration of Fe²⁺ through photoreduction is crucial for the catalytic cycle, making the photo-Fenton process a highly efficient method for the degradation of chlorinated alkanes like this compound. nih.govmetu.edu.tr

Ultraviolet (UV) irradiation in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) is another effective advanced oxidation process for the degradation of this compound. nih.gov In the H₂O₂/UV system, the photolysis of hydrogen peroxide generates hydroxyl radicals, which are the primary species responsible for the degradation of the organic pollutant. uliege.be

A study demonstrated that this compound (at an initial concentration of 2 x 10⁻⁶ M) was substantially degraded in an aqueous solution containing 1.0 x 10⁻² M H₂O₂ upon irradiation with 300 nm lamps. nih.gov A 60% disappearance of the compound was observed within 20 minutes of irradiation. nih.gov The degradation process resulted in the complete dechlorination of the molecule, indicated by the stoichiometric release of chloride ions. nih.gov

The primary mechanism of UV-induced degradation in the presence of H₂O₂ is the homolytic cleavage of the peroxide bond by UV photons to produce two hydroxyl radicals:

H₂O₂ + hν → 2 •OH

These highly reactive hydroxyl radicals then attack the this compound molecule, initiating a series of oxidation reactions that lead to its eventual mineralization. The efficiency of this process is dependent on factors such as the concentration of hydrogen peroxide and the intensity of the UV light. nih.govresearchgate.net

Both hydroxyl radicals (•OH) and hydrated electrons (e⁻aq) are key reactive species in the advanced oxidation and reduction processes that lead to the degradation of chlorinated alkanes. researchgate.net

Hydroxyl Radicals (•OH):

As discussed in the previous sections, hydroxyl radicals are powerful, non-selective oxidants that play a central role in the photo-Fenton and UV/H₂O₂ degradation of this compound. kirj.eenih.gov The involvement of •OH radicals as the primary oxidizing species is confirmed by inhibition experiments. The addition of •OH scavengers, such as tert-butyl alcohol and potassium iodide, has been shown to inhibit the degradation of this compound in both the H₂O₂/UV and photo-Fenton systems. nih.gov This confirms that the abstraction of hydrogen atoms or addition to the carbon chain by hydroxyl radicals is a key step in the degradation pathway.

Hydrated Electrons (e⁻aq):

Hydrated electrons are highly reactive reducing species that can also contribute to the degradation of chlorinated compounds. researchgate.net They are typically generated through the photolysis of certain compounds, such as iodide ions or dimethylaniline. researchgate.netgoogle.com.na While direct studies on the reaction of hydrated electrons with this compound are limited, research on similar short-chain chlorinated paraffins (SCCPs) provides valuable insights. researchgate.netresearchgate.net

The degradation of chlorinated alkanes by hydrated electrons proceeds via reductive dechlorination. The hydrated electron is transferred to the chlorinated alkane, leading to the cleavage of a carbon-chlorine bond and the formation of a chloride ion and an alkyl radical.

R-Cl + e⁻aq → R• + Cl⁻

Studies on various chlorinated alkanes have shown that the reaction rates with hydrated electrons are significant. For instance, the degradation of compounds like this compound (TCD) has been observed in irradiated aqueous solutions containing a source of hydrated electrons. researchgate.net The effectiveness of hydrated electrons in degrading chlorinated compounds, particularly those with a higher degree of chlorination, highlights their potential importance in the environmental fate of these pollutants in sunlit surface waters where dissolved organic matter can act as a photosensitizer for their production. researchgate.net

Data Tables

Table 1: Degradation of this compound under Various AOP Conditions

| Treatment System | Initial Concentration of this compound (M) | Reagent Concentrations | Irradiation Conditions | Degradation | Time (min) | Reference |

| H₂O₂/UV | 2 x 10⁻⁶ | 1.0 x 10⁻² M H₂O₂ | 300 nm lamps | 60% | 20 | nih.gov |

| Photo-Fenton | 2 x 10⁻⁶ | Fe³⁺/H₂O₂ | Irradiated | 61% | 10 | nih.gov |

| Fenton (dark) | Not specified | Fe²⁺/H₂O₂ | Dark | Very slow | Not specified | nih.gov |

| Fenton-like (dark) | Not specified | Fe³⁺/H₂O₂ | Dark | Very slow | Not specified | nih.gov |

Environmental Distribution, Transport, and Fate of 1,2,9,10 Tetrachlorodecane

Occurrence and Global Distribution in Environmental Compartments

1,2,9,10-Tetrachlorodecane is a specific congener within the group of short-chain chlorinated paraffins (SCCPs), which are recognized as persistent organic pollutants (POPs) under the Stockholm Convention. acs.orgepa.gov Due to their extensive use as lubricants, coolants, plasticizers, and flame retardants, SCCPs have been released into the environment globally. guidechem.comtoxoer.com Consequently, they are ubiquitously detected in various environmental matrices, including air, water, soil, sediment, and biota. epa.govmdpi.com

While analytical challenges in separating the thousands of congeners in technical mixtures make data for individual compounds like this compound scarce, its presence is confirmed in environmental standard mixtures used for analysis. acs.org Studies on SCCP distribution often report on homologue groups (defined by carbon chain length and chlorine number). For instance, in China, C10 congeners were found to be dominant in the gaseous phase of the atmosphere and in biota, including marine, freshwater, and terrestrial organisms. semanticscholar.org In a study of a marine food web in Liaodong Bay, North China, total SCCP concentrations ranged from 4.1 to 13.1 ng/L in seawater and 65 to 541 ng/g dry weight in sediment. acs.org Similarly, in Laizhou Bay, average SCCP concentrations were 362.23 ng/L in water and 609.68 ng/g dry weight in sediments. mdpi.com The presence of SCCPs in remote regions such as the Arctic, where C10 fractions were found to dominate air samples, confirms their potential for global distribution. pops.int

Atmospheric Transport and Deposition Processes

The physicochemical properties of this compound and other SCCPs facilitate their long-range atmospheric transport. pops.int These compounds exhibit a range of vapor pressures and Henry's Law constants that allow them to be transported in the atmosphere, similar to other listed POPs. toxoer.comacs.orgpops.int The distribution between the gas and particle phases is a critical factor governing their atmospheric residence time and transport distance. pops.int

Shorter carbon chain and lower chlorinated SCCPs, like tetrachlorodecanes, tend to be more volatile and partition more readily into the gas phase, enhancing their potential for long-distance transport. semanticscholar.org Studies in Zurich, Switzerland, showed that SCCP patterns in the air were dominated by C10 and C11 homologues. acs.org Gas-particle partitioning is influenced by temperature, with a higher fraction found in the gas phase during warmer periods. acs.org This partitioning behavior is complex and can be affected by the physical state (liquid vs. semi-solid) and chemical composition of the atmospheric aerosols to which the compounds sorb. rsc.orgcopernicus.org Once transported, these compounds are removed from the atmosphere via wet and dry deposition, contaminating terrestrial and aquatic ecosystems far from their original sources. pops.intcopernicus.org

Aqueous Phase Dynamics and Sediment Partitioning Behavior

In aquatic systems, the fate of this compound is largely governed by its low water solubility and high hydrophobicity. toxoer.comeuropa.eu Experimental data for specific SCCP congeners show that water solubility can be influenced by both carbon chain length and the degree of chlorination, though trends are not always consistent across different studies. europa.eu One study reported a water solubility of 328 µg/L for this compound at 25°C. europa.eu

Due to their hydrophobicity, indicated by high octanol-water partition coefficients (log Kow), SCCPs have a strong tendency to partition from the water column to organic matter in sediment and suspended solids. binational.net The log Kow for this compound is estimated to be high, contributing to its sorption behavior. The organic carbon-water (B12546825) partition coefficient (Koc) is used to predict this partitioning. With log Kow values for SCCPs ranging from 4.39 to 8.01, the corresponding log Koc is predicted to be between 4.56 and 7.49, classifying them as immobile in soil and indicating strong binding to sediments. This leads to sediment beds acting as a significant sink and long-term reservoir for these compounds in the aquatic environment. binational.net

| Compound | Property | Value | Reference |

|---|---|---|---|

| This compound | Molecular Weight | 280.1 g/mol | nih.gov |

| This compound | Water Solubility (25°C) | 328 µg/L | europa.eu |

| Short-Chain Chlorinated Paraffins (general) | Log Kow | 4.39 - 8.01 | |

| Short-Chain Chlorinated Paraffins (general) | Log Koc (predicted) | 4.56 - 7.49 |

Bioaccumulation Potential and Trophic Transfer Mechanisms in Environmental Food Webs

The lipophilic nature of this compound and other SCCPs results in their potential to bioaccumulate in the fatty tissues of organisms. api.org Bioaccumulation refers to the net uptake from all environmental sources, including water, diet, and sediment. epa.gov High log Kow values for SCCPs suggest a strong potential for bioconcentration (uptake from water) and bioaccumulation. epa.gov

Studies have confirmed this potential in various food webs. In a marine food web from Liaodong Bay, the logarithm of the bioaccumulation factors (log BAFs) for individual SCCP congeners ranged from 4.1 to 6.7. acs.org A trophic magnification factor (TMF) of 2.38 was determined for the sum of SCCPs in the zooplankton-shrimp-fish food web, indicating that concentrations increase at higher trophic levels. acs.org Similarly, a study in a freshwater lake food web found TMFs of 1.87 for SCCPs, also demonstrating biomagnification. nih.gov

A study specifically investigating this compound (T4C10) in pregnant rats found that the compound can cross the placenta and was detected in both maternal and fetal blood in a dose-dependent manner, indicating in utero exposure. nih.gov This highlights a direct pathway for transfer to developing organisms.

Biotic Degradation Pathways and Microbial Metabolism of this compound

The microbial breakdown of chlorinated alkanes is a critical process determining their persistence and ultimate fate in the environment. The biodegradability of these compounds is highly dependent on their chemical structure, particularly the number and position of chlorine atoms, and the metabolic capabilities of the present microorganisms. For this compound, its structure presents significant challenges to microbial degradation.

Aerobic Biodegradation Processes

Aerobic biodegradation of alkanes is typically initiated by oxygenase enzymes, which introduce oxygen atoms into the hydrocarbon chain, making it more susceptible to further metabolism. oup.com Common enzymes involved in this initial step for non-chlorinated and some chlorinated alkanes are alkane monooxygenases (AlkB), cytochrome P450 monooxygenases, and dioxygenases. oup.comethz.chijabbr.comnih.gov These enzymes often catalyze the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. ijabbr.comresearchgate.net The resulting fatty acid can then enter the β-oxidation cycle for energy and biomass production.

In the case of chlorinated alkanes, the presence of chlorine atoms significantly influences the efficiency of these enzymatic attacks. While some mono- and di-substituted alkanes can be degraded aerobically, highly chlorinated alkanes are generally more resistant to aerobic breakdown. wur.nl A key challenge for the aerobic degradation of this compound is the presence of vicinal chlorine atoms (chlorine atoms on adjacent carbons) at both ends of the decane (B31447) chain. This configuration is known to confer recalcitrance to microbial degradation.

A study investigating the biodegradation potential of various chlorinated alkanes by Rhodococcus rhodochrous and Pseudomonas oleovorans found that this compound was not degraded by either bacterium under the tested conditions. This lack of degradation is attributed to the vicinal chlorinated carbons, which appear to prevent the initiation of the metabolic pathway that would typically start at the end of the alkane molecule. In contrast, the same study showed that 1,10-dichlorodecane, which lacks vicinal chlorines, was more readily degraded.

Co-metabolism is another aerobic process where microbes, while growing on one substrate, fortuitously degrade another compound for which they gain no energy. regenesis.com Oxygenases with broad substrate specificity are often responsible for co-metabolic degradation of chlorinated solvents. oup.comregenesis.com However, there is currently no specific research demonstrating the co-metabolic degradation of this compound. The stability of the C-Cl bond and the steric hindrance from the vicinal chlorines likely limit the effectiveness of this process as well.

Table 1: Aerobic Degradation Potential of this compound by Selected Bacteria

| Microorganism | Substrate(s) | Degradation of this compound | Reference |

|---|---|---|---|

| Rhodococcus rhodochrous ATCC 13808 | Adipic acid or n-hexadecane (co-substrates) | Not observed | |

| Pseudomonas oleovorans ATCC 29347 | Succinic acid and octane (B31449) (co-substrates) | Not observed |

Anaerobic Biotransformations

Under anaerobic conditions, a different set of microbial processes becomes dominant. For highly chlorinated compounds, which are often resistant to aerobic attack, anaerobic biotransformation can be a more significant degradation pathway. wur.nl The primary mechanism for the anaerobic breakdown of chlorinated alkanes is reductive dechlorination. wikipedia.org In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. wikipedia.orgmdpi.com This reaction is catalyzed by enzymes called reductive dehalogenases.

Reductive dechlorination can occur through several mechanisms, including hydrogenolysis (the replacement of a halogen with a hydrogen atom) and dichloroelimination (the removal of two adjacent halogen atoms to form a double bond). researchgate.netoup.com Complete dechlorination can lead to the formation of the non-chlorinated parent alkane, which can then be further degraded.

While there are no specific studies on the anaerobic biotransformation of this compound, the principles of reductive dechlorination suggest it could be a potential pathway. The high degree of chlorination would theoretically make it a favorable electron acceptor. However, the success of this process would depend on the presence of microorganisms with the appropriate dehalogenase enzymes capable of acting on its specific structure. The long carbon chain and the presence of four chlorine atoms may still pose significant challenges to known dehalogenating bacteria. For long-chain chlorinated paraffins in general, there is some evidence that reductive dechlorination may occur in the environment, but the process is expected to be slow. service.gov.uk

Identification of Microbial Degraders and Consortia

As established, specific microbial isolates capable of degrading this compound have not been identified. Research has shown that known degraders of other chlorinated alkanes, Rhodococcus rhodochrous and Pseudomonas oleovorans, were unable to break down this compound.

The genus Rhodococcus is well-known for its metabolic versatility and its ability to degrade a wide range of hydrophobic compounds, including n-alkanes and some chlorinated alkanes. microbiologyresearch.orgmicrobiologyresearch.orgmdpi.com They often possess potent oxygenase enzymes that initiate the degradation process. researchgate.net Similarly, various Pseudomonas species are recognized for their capacity to degrade hydrocarbons and chlorinated compounds, often through co-metabolic processes. wur.nlresearchgate.net The inability of these specific strains to degrade this compound underscores the compound's recalcitrant nature.

For anaerobic degradation, bacteria from the phylum Chloroflexi (formerly Dehalococcoidetes), such as Dehalococcoides and Dehalobacter species, are key players in the reductive dechlorination of chlorinated ethenes and some chlorinated alkanes. oup.comsemanticscholar.org These organisms are often obligate organohalide-respiring bacteria, meaning they depend on chlorinated compounds for their energy metabolism. While their activity on long-chain polychlorinated alkanes like this compound has not been documented, they would be primary candidates for investigation in anaerobic environments contaminated with such compounds.

Given the complexity and recalcitrance of compounds like this compound, it is likely that a microbial consortium, rather than a single species, would be required for its complete degradation. frontiersin.org Such consortia can provide a wider range of enzymatic capabilities, allowing for sequential degradation steps. For instance, an anaerobic consortium could initially dechlorinate the molecule, producing less chlorinated intermediates that could then be mineralized by aerobic bacteria. mdpi.com The identification and enrichment of such consortia from contaminated environments remain a key area for future research. Recently, several bacterial genera from marine environments, including Erythrobacter, Castellaniella, Kordiimonas, Zunongwangia, and Chryseoglobus, have been identified as degraders of other chlorinated paraffins, expanding the list of potential candidates for bioremediation research. nih.gov

Table 2: General Microbial Genera Involved in Chlorinated Alkane Degradation

| Degradation Process | Microbial Genera | Typical Substrates | Reference |

|---|---|---|---|

| Aerobic Degradation / Co-metabolism | Rhodococcus | n-alkanes, 1-chlorohexadecane, some polychlorinated biphenyls | microbiologyresearch.orgresearchgate.netmdpi.com |

| Pseudomonas | n-alkanes, chlorinated ethenes, some chlorinated alkanes | wur.nlresearchgate.net | |

| Anaerobic Reductive Dechlorination | Dehalococcoides | Chlorinated ethenes, 1,2-dichloroethane | oup.comsemanticscholar.org |

| Dehalobacter | Chlorinated ethenes, chlorinated ethanes | oup.com | |

| Desulfitobacterium | 1,2-dichloroethane | oup.com |

Advanced Analytical Methodologies for 1,2,9,10 Tetrachlorodecane

Chromatographic Separation Techniques

The analysis of 1,2,9,10-Tetrachlorodecane is intrinsically linked to the broader challenge of characterizing chlorinated paraffins (CPs), which are complex technical mixtures containing thousands of isomers and congeners. chloffin.eu Chromatographic techniques are essential for separating this target compound from a myriad of structurally similar molecules.

High-Resolution Gas Chromatography (HRGC) for Congener Separation

High-Resolution Gas Chromatography (HRGC) is a cornerstone for the analysis of CPs, including this compound. chiron.no This technique utilizes long (e.g., 30-60 m), narrow-bore (e.g., 0.25 mm internal diameter) fused-silica capillary columns to achieve superior separation efficiency compared to traditional packed columns. acs.orgchromatographyonline.com The high resolving power of HRGC is indispensable for separating the individual CP congeners, which often co-elute in less sophisticated systems. acs.org

For the analysis of this compound, a non-polar stationary phase, such as 5% cross-linked phenylmethylpolysiloxane, is commonly employed. acs.org This allows for the separation of compounds primarily based on their boiling points and volatility. The use of HRGC is frequently cited as a primary method for the definite identification and quantification of specific C-10 chloroalkanes, including this compound, often after a sample cleanup procedure. researchgate.net The gold standard for the analysis of persistent organic pollutants like CPs is the coupling of HRGC with high-resolution mass spectrometry (HRMS). chromatographyonline.com

| Parameter | Typical Value | Source |

| Column Type | Fused-silica capillary | acs.org |

| Stationary Phase | 5% Phenylmethylpolysiloxane | acs.org |

| Column Length | 30 m | acs.org |

| Internal Diameter | 0.25 mm | acs.org |

| Film Thickness | 0.25 µm | acs.org |

| Carrier Gas | Helium | acs.org |

| Injector Mode | Splitless | acs.org |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power for exceptionally complex mixtures like CPs. sepsolve.com This technique employs two columns with different stationary phases connected by a modulator. sepsolve.comchemistry-matters.com The entire effluent from the first-dimension (1D) column is sequentially trapped, focused, and re-injected onto the second-dimension (2D) column for a rapid, secondary separation. shimadzu.com

Typically, a non-polar 1D column is paired with a polar 2D column, separating the analytes based on volatility in the first dimension and polarity in the second. sepsolve.com This orthogonality provides a much greater peak capacity, resolving components that would otherwise overlap in a single-column separation. sepsolve.comgcms.cz The resulting data is presented as a 2D contour plot, where structurally related compounds often appear in ordered patterns, aiding in identification. gcms.cz For CP analysis, GCxGC can help to distinguish between different congener groups (e.g., C₁₄Cl₅, C₁₄Cl₆, C₁₄Cl₇) and potentially separate individual isomers, which is nearly impossible with conventional GC. nih.gov This enhanced resolution is critical for detailed environmental fate studies and fingerprinting of CP sources. chemistry-matters.com

High-Performance Liquid Chromatography (HPLC) Applications

While gas chromatography is the predominant technique for CP analysis, High-Performance Liquid Chromatography (HPLC) and its advanced form, Ultra-High-Performance Liquid Chromatography (UHPLC), have found applications, particularly as a preparatory or complementary technique. pageplace.deresearchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

In the context of CP analysis, HPLC is not typically used for the direct separation of individual congeners like this compound from a complex mixture. Instead, it can be employed to fractionate the bulk CP mixture by carbon chain length or by the number of chlorine atoms prior to analysis by GC-MS. nih.gov For instance, reversed-phase HPLC, which uses a non-polar stationary phase (like C18 or C30) and a polar mobile phase, can separate short-chain CPs (SCCPs) from medium-chain CPs (MCCPs). researchgate.netnih.gov Recently, UHPLC coupled to high-resolution mass spectrometry has been developed as a direct analytical method, showing promise with low limits of detection for CP groups. chromatographyonline.com The choice of chromatographic column, such as a C30 column, has been shown to better highlight short-chain CPs compared to the more conventional C18 columns. nih.gov

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive detection method coupled with chromatography for the analysis of this compound. The choice of ionization method is critical, as it dictates the fragmentation pattern, sensitivity, and selectivity of the analysis.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules, causing extensive fragmentation. wikipedia.org This fragmentation provides a detailed mass spectrum that can be used as a chemical fingerprint for structural elucidation. wikipedia.orgresearchgate.net

For this compound, EI-MS generates a characteristic spectrum, but like other polychlorinated alkanes (PCAs), it often lacks a distinct molecular ion peak. acs.org The fragmentation is so extensive that the resulting spectra from different PCA congeners can be very similar, making it difficult to determine the specific chain length or number of chlorine atoms from the spectrum alone. acs.org However, researchers have identified common fragment ions (e.g., m/z 91, 102) that are present across all PCA congeners. acs.org By using tandem mass spectrometry (MS/MS), these common precursor ions can be fragmented into product ions (e.g., m/z 91 → 53), providing a method for the universal detection and total quantification of sPCAs and mPCAs without relying on specific congener standards. acs.org

| Precursor Ion (m/z) | Product Ion (m/z) | Application | Source |

| 91 | 53 | Quantification of total PCAs | acs.org |

| 102 | 65 | Quantification of total PCAs | acs.org |

| 102 | 67 | Quantification of total PCAs | acs.org |

Electron Capture Negative Ionization (ECNI) Mass Spectrometry for Enhanced Sensitivity

Electron Capture Negative Ionization (ECNI) is the most widely used ionization technique for the trace analysis of CPs due to its exceptional sensitivity and selectivity for electrophilic compounds like chlorinated hydrocarbons. acs.orgpops.int ECNI is a softer ionization process than EI, which results in less fragmentation and a higher abundance of high-mass ions that are characteristic of the analyte. acs.orgosti.gov

When analyzing this compound and other CPs using ECNI-MS, the most commonly detected ions are the [M-Cl]⁻ or [M+Cl]⁻ adducts. acs.orgosti.gov The formation of these high-mass ions with their characteristic chlorine isotope patterns allows for highly selective and sensitive detection, making it the preferred method for environmental monitoring where concentrations are low. chloffin.eu Methods coupling HRGC with ECNI-MS have been developed for the definitive identification and quantification of C-10 chloroparaffins, including this compound, in various matrices. researchgate.net The sensitivity of ECNI can be further enhanced by using a reagent gas like methane, sometimes mixed with dichloromethane (B109758), which promotes the formation of stable chloride adduct ions ([M+Cl]⁻) and reduces interference from other compounds. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Atmospheric Pressure Chemical Ionization (APCI) has emerged as a powerful and soft ionization technique for the analysis of short-chain chlorinated paraffins (SCCPs), including this compound. wikipedia.org It is particularly suitable for thermally stable compounds with low to medium polarity that are not easily ionized by electrospray. wikipedia.org

A significant advancement in the APCI analysis of chlorinated alkanes is the use of a chloride-enhancing agent in the ionization source. nih.govosti.gov When a chlorinated solvent such as chloroform (B151607) or dichloromethane is introduced, it facilitates the formation of chloride adduct ions, [M+Cl]⁻, in negative ion mode. nih.govresearchgate.net This process offers several advantages over other ionization methods like Electron Capture Negative Ionization (ECNI), which often produces multiple ion species such as [M-Cl]⁻ and [M-HCl]⁻, leading to complex spectra and potential interferences. osti.gov The chloride-enhanced APCI method yields almost exclusively [M+Cl]⁻ adduct ions, which simplifies the mass spectrum, suppresses fragmentation, and increases selectivity for chlorinated paraffins over other co-extracted chlorinated compounds. nih.govosti.gov

Studies have shown that for single congeners like this compound, the response factors in chloride-enhanced APCI vary significantly less with the degree of chlorination compared to conventional ECNI. osti.gov This leads to more uniform ionization responses and improves the accuracy of quantification across different homologue groups. researchgate.net

Table 1: Typical APCI-MS Source Parameters for Chlorinated Paraffin (B1166041) Analysis osti.gov

| Parameter | Setting |

|---|---|

| Ionization Mode | Negative Ion |

| Sheath Gas Flow (Nitrogen) | 50 arbitrary units (approx. 12.5 L/min) |

| Auxiliary Gas Flow | 10 arbitrary units (approx. 3.5 L/min) |

| Corona Discharge Current | -5 µA |

| Heater Temperature | 200 °C |

| Heated Capillary Temperature | 150 °C |

| Capillary Voltage | -5 V |

This table presents typical starting parameters for the analysis of short-chain chlorinated paraffins using an ion trap mass spectrometer with an APCI source.

Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the confirmatory analysis and quantification of this compound, providing a high degree of selectivity and sensitivity. acs.org This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the detection of characteristic product ions. researchgate.net

In the context of chlorinated alkanes, Electron Ionization (EI) combined with MS/MS has proven effective. acs.org While hard ionization sources like EI typically cause extensive fragmentation, making the molecular ion difficult to observe, specific fragment ions common to all polychlorinated n-alkanes (PCAs) can be identified. acs.orgacdlabs.com These common fragments can then be used as precursor ions in an MS/MS experiment for quantitative analysis.

Research has identified several common fragment ions and their CID transitions that are applicable for the screening of SCCPs and medium-chain chlorinated paraffins (MCCPs). acs.org For instance, the fragmentation of precursor ions like m/z 91 and m/z 102 can be monitored. The selection of specific precursor-product ion transitions allows for the creation of highly selective methods that can distinguish the target analytes from complex matrix interferences. acs.org The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) in fragment ions containing chlorine atoms provides an additional layer of confirmation for the presence of chlorinated compounds. docbrown.infochemguide.co.uk

Table 2: Selected Ion Trap EI-MS/MS Transitions for PCA Analysis acs.org

| Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy |

|---|---|---|

| 91 | 53, 55 | Not Specified |

| 102 | 65, 67 | Not Specified |

| 115 | 79 | Not Specified |

This table shows common fragment ion transitions used in Electron Ionization-Tandem Mass Spectrometry for the analysis of polychlorinated alkanes. These transitions can be used to develop a screening method for compounds like this compound.

Application of Isotopic Labeling for Method Development and Quantification

The use of isotopically labeled internal standards is a cornerstone of robust analytical method development and accurate quantification for trace organic contaminants, including this compound. bcp-instruments.comuantwerpen.be Ideally, an isotopically labeled analog of the target analyte is added to the sample at the beginning of the analytical procedure. This standard experiences the same extraction, clean-up, and ionization effects as the native analyte, allowing for the correction of analyte losses and variations in instrument response. oaepublish.com

For chlorinated paraffins, the commercial availability of a wide range of isotopically labeled standards, particularly for specific congeners, remains limited. oaepublish.combcp-instruments.com Researchers often rely on labeled compounds that are structurally similar and exhibit comparable physicochemical behavior during sample processing. oaepublish.comresearchgate.net For example, ¹³C-labeled hexachlorodecane (¹³C-HCD) and other ¹³C-labeled persistent organic pollutants have been used as internal or surrogate standards in CP analysis. uantwerpen.beoaepublish.com

The selection of an appropriate internal standard is critical for the accuracy of the method. uantwerpen.be The lack of perfectly matched, commercially available labeled standards for every CP congener, including this compound, is a significant challenge in the field. bcp-instruments.com The development and synthesis of more congener-specific labeled standards are crucial for improving the quality and comparability of monitoring data worldwide. bcp-instruments.commostwiedzy.pl

Sample Preparation and Clean-up Strategies for Environmental Matrices

The analysis of this compound in environmental matrices such as soil, sediment, and biota requires extensive sample preparation to isolate the analyte from a multitude of interfering substances. researchgate.netpops.int The sample preparation process typically involves extraction followed by one or more clean-up steps.

Extraction is commonly performed using techniques like Soxhlet extraction or pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE). chloffin.eu PLE is often favored due to its reduced solvent consumption and shorter extraction times compared to traditional Soxhlet methods. pops.int

Following extraction, the raw extract must be cleaned to remove co-extracted matrix components (e.g., lipids, other organochlorine compounds) that can interfere with the final analysis. chloffin.euresearchgate.net This is typically achieved through column chromatography using various adsorbents. A multi-step clean-up procedure is often necessary to achieve the required level of purity for instrumental analysis. For example, a common strategy involves using a silica (B1680970) gel column, which may be modified with sulfuric acid to remove oxidizable substances, followed by a Florisil or alumina (B75360) column for further fractionation. researchgate.net Gel permeation chromatography (GPC) is also employed, particularly for samples with high lipid content like fish oil, to separate the CPs from large biomolecules. researchgate.net

The choice of clean-up strategy depends heavily on the matrix type and the specific interferences present. For instance, analyzing SCCPs in soil can be challenging due to interference from polychlorinated biphenyls (PCBs), organochlorine pesticides (OCPs), and toxaphene, necessitating a carefully optimized multi-column clean-up procedure. researchgate.net

Table 3: Summary of Sample Preparation and Clean-up Methods for Chlorinated Paraffins

| Matrix | Extraction Method | Clean-up Adsorbents/Techniques | Reference |

|---|---|---|---|

| Soil & Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Silica Gel (activated, acid-impregnated), Florisil, Alumina | researchgate.netpops.int |

| River Water | Liquid-Liquid Extraction (LLE) with n-heptane | Not specified | pops.int |

| Fish Oil / Biota | Not specified | Gel Permeation Chromatography (GPC), Mini Silica Gel Column | researchgate.net |

This table outlines common extraction and clean-up techniques used for the analysis of chlorinated paraffins in various environmental matrices.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,5,6,9-Pentachlorodecane |

| 1,2,5,6,9,10-Hexachlorodecane |

| This compound |

| 1,5,5,6,6,10-Hexachlorodecane (¹³C-HCD) |

| 2,5,6,9-Tetrachlorodecane |

| Alumina |

| Chloroform |

| Dichloromethane |

| Florisil |

| n-Heptane |

| Organochlorine Pesticides (OCPs) |

| Polychlorinated Biphenyls (PCBs) |

| Silica Gel |

Theoretical and Computational Chemistry of 1,2,9,10 Tetrachlorodecane

Molecular Structure and Conformation Analysis (e.g., DFT Calculations)

The molecular structure of 1,2,9,10-tetrachlorodecane (C10H18Cl4) consists of a ten-carbon alkane chain with four chlorine atoms substituted at positions 1, 2, 9, and 10. nih.govchemspider.com The presence of four stereocenters at these positions means that several stereoisomers of this compound can exist.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18Cl4 | nih.gov |

| Molecular Weight | 280.1 g/mol | nih.gov |

| XLogP3-AA | 5.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 278.016261 Da | nih.gov |

| Monoisotopic Mass | 278.016261 Da | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Complexity | 105 | nih.gov |

This data is computationally generated and provided by PubChem. nih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a key tool for understanding the pathways of chemical reactions.

Transition State Theory Applications

Transition State Theory (TST) is used to explain the rates of elementary chemical reactions by considering the high-energy "transition state" that reactants pass through to become products. pearson.comwikipedia.org For reactions involving this compound, such as dehydrochlorination or oxidation, computational methods can be used to locate the transition state structures on the potential energy surface. The energy of this transition state determines the activation energy of the reaction. For instance, in the free-radical chlorination of alkanes, the transition state for chlorine abstraction of a hydrogen atom is described as "early," meaning it resembles the reactants in energy and structure. masterorganicchemistry.com Computational studies on similar chlorinated alkanes have used isodesmic reactions for transition states to estimate reaction rate constants. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. kallipos.gr By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, diffusion, and interactions of this compound in different environments, such as in a solvent or at an interface. This can be particularly useful for understanding its environmental fate and transport, as these processes are governed by the molecule's dynamic behavior.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. researchgate.net For chlorinated alkanes, QSAR models have been developed to predict properties like aquatic toxicity and persistence in the environment. acs.orgnilu.no These models use molecular descriptors, which are numerical representations of the chemical's structure, to predict its behavior. For this compound, relevant descriptors would include the number of chlorine atoms, the carbon chain length, and hydrophobicity (often represented by the logarithm of the octanol-water partition coefficient, log Kow). acs.org A QSAR model applicable to chlorinated alkanes with up to 10 carbon atoms has been developed, which would include this compound. acs.org

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is governed by its interactions with solvent molecules. Computational models can simulate these solvation effects. For instance, the COSMO-RS (Conductor-like Screening Model for Real Solvents) method has been used to predict the partition properties of chlorinated paraffins, including this compound. rsc.orgsemanticscholar.org These models can calculate properties like the air-water partition coefficient (Kaw), which is crucial for understanding the environmental distribution of the compound. rsc.org Intermolecular interactions, such as van der Waals forces, are critical in determining the physical properties and environmental partitioning of nonpolar molecules like this compound. researchgate.net

Potential Applications and Role As a Chemical Intermediate

Utilization as a Reference Standard in Environmental Analytical Chemistry

The most prominent and well-documented application of 1,2,9,10-tetrachlorodecane is its use as a reference standard in environmental analytical chemistry. bcp-instruments.combcp-instruments.comchloffin.eu Chlorinated paraffins (CPs) are complex industrial mixtures containing thousands of different isomers, which makes their detection and quantification in environmental samples a significant challenge. bcp-instruments.comchloffin.eu To address this, individual, well-characterized CP congeners are required as standards to ensure the accuracy and reliability of analytical methods. chloffin.eu

This compound is commercially available as a certified reference material (CRM) for the analysis of SCCPs. bcp-instruments.combcp-instruments.comchloffin.eu These standards are crucial for calibrating and validating sensitive analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS), which is used to detect and measure the presence of these pollutants in various environmental matrices. bcp-instruments.com The availability of high-purity, single-congener standards like this compound, with a defined chemical structure and chlorine content, allows for more accurate measurements compared to using poorly characterized technical mixtures. bcp-instruments.comchloffin.eu

The certification of these reference materials often follows stringent international standards, such as ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. bcp-instruments.comchloffin.eu Researchers utilize these standards to quantify the levels of SCCPs in samples like soil, sediment, and biota, which is essential for monitoring environmental contamination and enforcing regulations. chloffin.eu

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H18Cl4 |

| Molecular Weight | 280.1 g/mol |

| CAS Number | 205646-11-3 bcp-instruments.com |

| Chlorine Content | 50.64% bcp-instruments.combcp-instruments.com |

Table 2: Example of this compound as a Reference Standard

| Product Code Example | Description | Concentration | Solvent |

|---|

Role in the Synthesis of Complex Organic Molecules

While haloalkanes, in general, are versatile intermediates in organic synthesis, the specific role of this compound in the synthesis of other complex organic molecules is not extensively documented in publicly available research. The primary focus of literature concerning this compound is its application as an analytical standard. bcp-instruments.combcp-instruments.comchloffin.eu

In principle, the carbon-chlorine bonds in this compound could serve as reactive sites for various chemical transformations. mdpi.com Halogenated alkanes can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups, or elimination reactions to form alkenes. mdpi.comwikipedia.org These types of reactions are fundamental in building more complex molecular skeletons. For instance, the reaction of alkyl chlorides with magnesium can form Grignard reagents, which are powerful tools for creating new carbon-carbon bonds. wikipedia.org

However, the synthesis of alkanes is often achieved through methods like the hydrogenation of alkenes or the reduction of alcohols. The halogenation of alkanes, such as the chlorination of decane (B31447) to produce tetrachlorodecane isomers, is a known process but can be difficult to control and may result in a mixture of products. masterorganicchemistry.comlibretexts.org Given its primary application as a reference material, it is likely that this compound is more often the product of a specific synthesis rather than a starting material for further complex syntheses.

Inclusion in Industrial Formulations

As a short-chain chlorinated paraffin (B1166041) (SCCP), this compound belongs to a class of chemicals that have been used in a variety of industrial formulations, although specific details on the inclusion of this particular isomer are not specified. nih.govpops.intrewe-group.com SCCPs have historically been employed for their chemical stability, low vapor pressure, and flame-retardant properties. nih.gov

The main industrial applications for SCCPs as a group include:

Plasticizers: They are used as secondary plasticizers in polymers, particularly polyvinyl chloride (PVC), to increase flexibility. nih.govtuvsud.com

Flame Retardants: SCCPs are added to materials such as rubber, plastics, textiles, and coatings to reduce their flammability. pops.intrewe-group.comtuvsud.com

Lubricants and Coolants: They have been used as extreme-pressure additives in metalworking fluids. nih.govtuvsud.com

Paints, Adhesives, and Sealants: SCCPs have been incorporated into various coatings and sealants to enhance their properties. pops.intrewe-group.com

Due to environmental and health concerns, the use of SCCPs has been restricted globally under agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs). chloffin.eunih.govpops.int

Development of Sustainable Alternatives in Chemical Processes

The push towards "green chemistry" and increasing regulatory pressure on SCCPs have driven the development of sustainable alternatives. petronaftco.com The goal is to replace these persistent and potentially toxic substances with safer and more environmentally friendly options.

Alternatives to SCCPs vary depending on the specific application:

For Plasticizers: Bio-based plasticizers, such as epoxidized soybean oil and citric acid esters, are being explored as replacements in PVC formulations. petronaftco.comwiley.com A novel bio-based chlorinated ester, Essebiochlor HV45, derived from palm oil, has also been investigated as a potential substitute for medium-chain chlorinated paraffins. wiley.com

For Flame Retardants: Halogen-free flame retardants, including phosphorus, nitrogen, or mineral-based compounds like aluminum hydroxide (B78521) and antimony trioxide, are used as alternatives. petronaftco.comospar.orgafirm-group.com

For Lubricants: Non-chlorinated options such as sulfurized or phosphorus-based additives, alkyl phosphate (B84403) esters, and sulfonated fatty acid esters are available. petronaftco.comospar.org In some cases, vegetable and animal oils can also be used, particularly in the leather industry. ospar.orgafirm-group.com

Alternative Processes: In some applications, process changes can eliminate the need for these chemicals altogether. Examples include dry machining or the use of gas-based lubricants like supercritical CO2 in metalworking. pops.int

The development of these alternatives is a continuous process, aiming to match the performance of chlorinated paraffins while minimizing environmental impact.

Q & A

Basic: How is 1,2,9,10-Tetrachlorodecane quantified in environmental samples?

Methodological Answer:

Quantification typically employs gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), calibrated using certified reference standards. For example, this compound CP-2 standard solutions (10 µg/mL in cyclohexane) are used to establish calibration curves, ensuring precision at trace concentrations (e.g., µg/L levels). Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from complex matrices like water or soil. Quality control includes spike-recovery experiments and inter-laboratory validation to minimize matrix effects .

Basic: What are the standard protocols for preparing this compound solutions for laboratory use?

Methodological Answer:

Certified reference materials (CRMs) such as CP-2 (this compound in cyclohexane at 10 µg/mL) are recommended for consistency. Serial dilutions are performed under inert atmospheres to prevent degradation. For aqueous studies, cyclohexane is evaporated under nitrogen, and the residue is reconstituted in solvents compatible with reaction systems (e.g., acetone for Fenton reactions). Stability tests under UV light and varying pH conditions are advised to verify integrity during storage .

Advanced: How do homogeneous and heterogeneous degradation methods for this compound compare in efficiency?

Methodological Answer:

Homogeneous systems (e.g., Fe²⁺/H₂O₂/UV) achieve >90% degradation under optimized conditions: pH 3.0, 5 mM H₂O₂, and 0.1 mM Fe²⁺, with pseudo-first-order kinetics (k = 0.12 min⁻¹). Heterogeneous systems (e.g., TiO₂ photocatalysis) require longer irradiation times (t₁/₂ = 45 min) but avoid iron sludge formation. Trade-offs include higher energy costs for UV lamps in homogeneous systems versus catalyst recovery challenges in heterogeneous setups. Mechanistically, hydroxyl radicals (•OH) dominate in both systems, but heterogeneous pathways may involve direct hole oxidation .

Advanced: What are the key uncertainties in extrapolating toxicological data for this compound risk assessment?

Methodological Answer:

Uncertainty factors (UFs) arise from interspecies variability (e.g., rodent-to-human) and intraspecies differences (e.g., age, sex). For instance, UF = 10 is applied when subpopulation data (e.g., occupational studies) are extrapolated to general populations. Limited data on chronic exposure and metabolite toxicity further complicate dose-response modeling. Probabilistic approaches, such as Monte Carlo simulations, are recommended to quantify variability in hazard indices .

Advanced: How do hydroxyl radicals and water solvation effects influence the photodegradation kinetics of this compound?

Methodological Answer:

In UV/Fe³⁺/H₂O₂ systems, •OH generation depends on Fe³+ photoreduction (λ = 300–400 nm) and H₂O₂ scavenging efficiency. Solvation effects reduce •OH mobility in aqueous phases, slowing degradation rates by ~20% compared to organic solvents. Time-resolved fluorescence spectroscopy confirms •OH quenching by chloride ions (Cl⁻), a byproduct of dechlorination. Kinetic models must account for [Cl⁻] buildup, which inhibits •OH production at concentrations >50 mM .

Advanced: How can researchers resolve contradictions in reported degradation efficiencies across studies?

Methodological Answer:

Contradictions often stem from variations in experimental design:

- Light source intensity : UV-A (315–400 nm) vs. UV-C (100–280 nm) alters quantum yields.

- Matrix effects : Humic acid (5 mg/L) reduces degradation by 30% via •OH scavenging.

- Analytical methods : GC-MS vs. LC-MS/MS may yield differing detection limits (e.g., 0.1 µg/L vs. 0.05 µg/L). Standardizing protocols (e.g., ISO 11369 for water analysis) and reporting full parametric details (pH, irradiance, catalyst loading) enhance cross-study comparability .

Basic: What analytical quality controls are critical for this compound detection?

Methodological Answer:

- Internal standards : Use deuterated analogs (e.g., this compound-d₄) to correct for matrix effects.

- Limit of quantification (LOQ) : Establish via signal-to-noise ratios (S/N ≥ 10) and replicate analyses (n = 7).

- Blank spikes : Analyze solvent blanks to detect contamination, especially in low-concentration environmental samples .

Advanced: What computational models predict the environmental fate of this compound?

Methodological Answer:

Fugacity models (e.g., EQC Level III) partition the compound into air, water, soil, and sediment phases based on octanol-water (Kow = 10⁵) and air-water (Kaw = 10⁻³) coefficients. Molecular dynamics simulations reveal preferential adsorption to organic carbon (log Koc = 4.2), suggesting persistence in sediments. Sensitivity analyses identify hydrolysis rate constants (khyd) as critical uncertainties for long-term modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報